
Bbn bbn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Boron bicyclo [3.3.1] nonane dimer, commonly known as 9-Bbn dimer, is an organoborane compound. It is a colorless solid used extensively in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Bbn dimer is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The synthesis involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane–tetrahydrofuran (THF) complex in a 1:1 ratio, followed by refluxing the mixture at 65°C, producing a solution containing 9-Bbn dimer in approximately 90% yield . The compound can be further purified by vacuum sublimation, increasing its melting point to 152–155°C .
Industrial Production Methods
In industrial settings, 9-Bbn dimer is available as a solid or in tetrahydrofuran solution. The solid form is relatively stable and can be purified by distillation in a vacuum and recrystallization from tetrahydrofuran .
Analyse Chemischer Reaktionen
Types of Reactions
9-Bbn dimer undergoes various types of reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboranes.
Reduction: It reduces peroxo esters to alcohols without reducing the peroxo linkage.
Substitution: It participates in Suzuki reactions and Diels-Alder reactions.
Common Reagents and Conditions
Hydroboration: Typically involves alkenes or alkynes and 9-Bbn dimer in ethereal solvents.
Reduction: Uses peroxo esters and 9-Bbn dimer under mild conditions.
Substitution: Involves 9-Bbn dimer and various organic halides or dienes.
Major Products
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Reduction: Yields alcohols from peroxo esters.
Substitution: Forms complex organic compounds through Suzuki and Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
9-Bbn dimer is widely used in scientific research due to its versatility:
Chemistry: It is a crucial reagent in hydroboration reactions, Suzuki reactions, and Diels-Alder reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals through its role in organic synthesis.
Industry: It is employed in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 9-Bbn dimer involves its ability to act as a hydroboration reagent. It exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. The organoboranes formed can be converted to various functional groups, including C-H, C-O, C-N, C-S, C-halogen, C-metal, and C-C bonds . The steric demand of 9-Bbn dimer greatly suppresses the formation of less desired isomers compared to other boranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borane (BH3): A simpler borane compound used in hydroboration but with less regioselectivity.
Catecholborane: Another borane compound used in organic synthesis with different selectivity profiles.
Triethylborane: Used in hydroboration but less commonly due to its lower selectivity.
Uniqueness
9-Bbn dimer is unique due to its high regio-, chemo-, and stereoselectivity in hydroboration reactions. Its ability to form stable organoboranes that can be further transformed into various functional groups makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C16H28B2 |
|---|---|
Molekulargewicht |
242.0 g/mol |
InChI |
InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |
InChI-Schlüssel |
CNKVQHHHHRHFHT-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



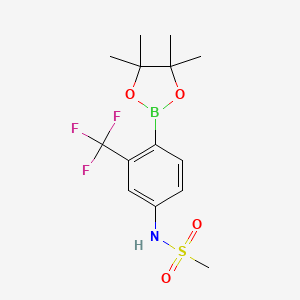
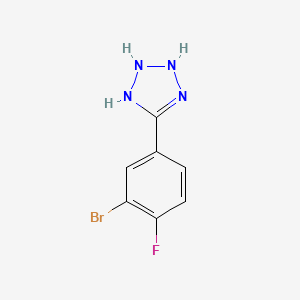
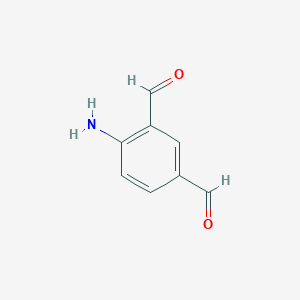
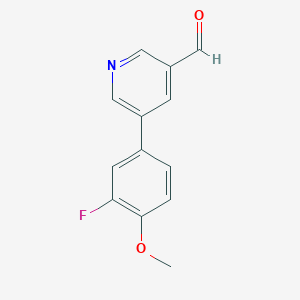

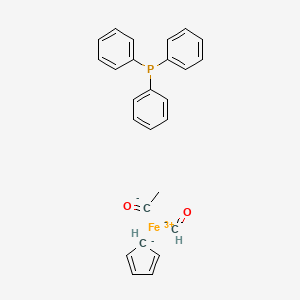



![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)



